N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core linked to a 2,3-dihydro-1,4-benzodioxine moiety via a carboxamide bridge.
Properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6/c1-24-13-5-4-12(10-15(13)25-2)18-21-22-19(28-18)20-17(23)11-3-6-14-16(9-11)27-8-7-26-14/h3-6,9-10H,7-8H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFAWINDSJOZPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions . The benzodioxine moiety can be introduced through a subsequent coupling reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques is crucial to achieve scalable and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenated solvents and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Case Studies
Several studies have documented the efficacy of this compound against different cancer types:
- Zhang et al. (2023) reported that derivatives of 1,3,4-oxadiazoles were screened for anticancer activity using TRAP PCR-ELISA assays. Among them, compounds exhibited IC50 values significantly lower than standard treatments like staurosporine and ethidium bromide .
- Research by Arafa et al. (2023) highlighted that certain derivatives displayed cytotoxicity against leukemia and breast cancer cell lines with IC50 values ranging from 0.67 to 3.45 µM. These compounds inhibited critical proteins such as EGFR and Src .
Summary of Anticancer Activity
The following table summarizes the anticancer activity of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide and related compounds:
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 | Apoptosis induction |
| Compound B | MCF7 | 0.67 | EGFR inhibition |
| Compound C | HCT116 | 0.96 | Src inhibition |
Synthesis and Evaluation
The compound has also been evaluated for its antioxidant properties due to its structural components that can scavenge free radicals. A study indicated that derivatives containing the oxadiazole moiety exhibited significant antioxidant activity through various assays .
Mechanistic Insights
Antioxidant activity is primarily attributed to the ability to donate electrons or hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage.
Summary of Antioxidant Activity
The following table summarizes findings related to the antioxidant activity of this compound:
| Study | Method Used | Activity Level |
|---|---|---|
| Arafa et al. (2023) | DPPH Scavenging Assay | High |
| Zhang et al. (2023) | ABTS Assay | Moderate |
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, thereby disrupting the microtubule network essential for cell division . The compound may also interact with other cellular proteins and enzymes, leading to apoptosis or programmed cell death.
Comparison with Similar Compounds
N-[5-(4-Bromophenyl)-1,3,4-Oxadiazol-2-yl]-2,3-Dihydro-1,4-Benzodioxine-6-Carboxamide
- Structure : Features a 4-bromophenyl group instead of 3,4-dimethoxyphenyl.
- Impact: Bromine, an electron-withdrawing group, may reduce solubility compared to methoxy groups.
N-[5-(2,5-Dichlorophenyl)-1,3,4-Oxadiazol-2-yl]-2,3-Dihydro-1,4-Benzodioxine-6-Carboxamide
- Structure : Substituted with 2,5-dichlorophenyl.
- However, cytotoxicity risks may rise due to reactive halogen interactions .
2-(2-Chloro-6-Fluorophenyl)-N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Acetamide
- Structure : Replaces the oxadiazole-carboxamide framework with an acetamide linker and chloro-fluorophenyl group.
- Impact : The absence of the oxadiazole ring may reduce metabolic stability, while fluorine’s electronegativity could modulate target binding affinity .
Research Findings and Comparative Analysis
Antibacterial Activity
- Target Compound : While specific data for the 3,4-dimethoxyphenyl variant is unavailable, structurally similar compounds in (e.g., 8a-k) demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 2–8 µg/mL .
- Halogenated Analogs : Compounds like the 4-bromophenyl and 2,5-dichlorophenyl derivatives may exhibit lower MIC values (<4 µg/mL) due to enhanced lipophilicity but with higher cytotoxicity risks .
Cytotoxicity Profile
- Target Compound : Methoxy groups are associated with reduced cytotoxicity. In , analogs with electron-donating substituents showed <10% hemolytic activity at 50 µg/mL, suggesting favorable safety profiles .
- Halogenated Analogs : Increased cytotoxicity (e.g., 15–20% hemolysis at 50 µg/mL) has been observed in chlorine- or bromine-substituted derivatives .
Biological Activity
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (referred to as the compound hereafter) is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
1. Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the formation of the oxadiazole ring and subsequent modifications to introduce the benzodioxine moiety. The structural formula can be represented as follows:
The presence of both oxadiazole and benzodioxine structures is significant as these functional groups are known to enhance biological activity.
2.1 Anticancer Properties
Numerous studies highlight the compound's anticancer efficacy against various cancer cell lines. For instance:
- Cell Line Sensitivity : The compound has shown significant growth inhibition (GI) against several cancer types including melanoma, leukemia, and breast cancer. In a study involving multiple cell lines at a concentration of 10 μM, it demonstrated a maximum GI of 68.89% against CCRF-CEM (a leukemia cell line) .
| Cell Line | % Growth Inhibition (GI) |
|---|---|
| NCI-H522 | 53.24 |
| K-562 | 47.22 |
| MOLT-4 | 43.87 |
| LOX-IMVI | 43.62 |
| HL-60(TB) | 40.30 |
These results suggest that the compound may serve as a promising candidate for further development in cancer therapy.
2.2 Antioxidant Activity
The compound also exhibits antioxidant properties, which are critical in preventing oxidative stress-related cellular damage. Its antioxidant activity was assessed using the DPPH assay, yielding an IC50 value of 15.14 μM . This suggests that it could be beneficial in mitigating oxidative damage in various biological systems.
The biological activity of the compound is believed to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been noted to inhibit key enzymes involved in tumor progression and survival pathways such as EGFR and Src kinases . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : The antioxidant activity indicates that the compound may help modulate ROS levels within cells, potentially leading to decreased oxidative stress and improved cellular health.
4. Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of related compounds, underscoring the importance of oxadiazoles in medicinal chemistry:
- A study by Zhang et al. demonstrated that oxadiazole derivatives exhibited varying degrees of anticancer activity across different cell lines with IC50 values significantly lower than standard chemotherapeutics .
- Another investigation highlighted that modifying specific substituents on the oxadiazole ring could enhance anticancer efficacy while reducing toxicity .
These findings collectively support the hypothesis that structural modifications can lead to improved therapeutic profiles.
5. Conclusion
This compound shows promising biological activities particularly in anticancer and antioxidant domains. Its mechanisms involving enzyme inhibition and ROS modulation present potential pathways for therapeutic applications. Further research is warranted to explore its full pharmacological potential and optimize its structure for enhanced efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
